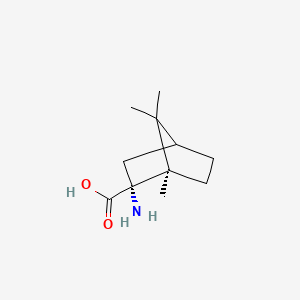![molecular formula C21H15N3O5 B14799699 N'-[(4-nitrophenyl)carbonyl]-2-(phenylcarbonyl)benzohydrazide](/img/structure/B14799699.png)
N'-[(4-nitrophenyl)carbonyl]-2-(phenylcarbonyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyl-N’-(4-nitrobenzoyl)benzohydrazide is an organic compound with the molecular formula C21H15N3O5 It is a derivative of benzohydrazide, characterized by the presence of benzoyl and nitrobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoyl-N’-(4-nitrobenzoyl)benzohydrazide typically involves the reaction of benzohydrazide with benzoyl chloride and 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 2-benzoyl-N’-(4-nitrobenzoyl)benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-N’-(4-nitrobenzoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The benzoyl and nitrobenzoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the benzoyl and nitrobenzoyl groups.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzohydrazides.
Scientific Research Applications
2-Benzoyl-N’-(4-nitrobenzoyl)benzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-benzoyl-N’-(4-nitrobenzoyl)benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to its biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N’-Benzoyl-4-nitrobenzohydrazide: Similar structure but lacks the additional benzoyl group.
4-Nitrobenzoyl chloride: Used as a precursor in the synthesis of benzohydrazide derivatives.
Benzohydrazide: The parent compound from which derivatives are synthesized.
Uniqueness
2-Benzoyl-N’-(4-nitrobenzoyl)benzohydrazide is unique due to the presence of both benzoyl and nitrobenzoyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H15N3O5 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-benzoyl-N'-(4-nitrobenzoyl)benzohydrazide |
InChI |
InChI=1S/C21H15N3O5/c25-19(14-6-2-1-3-7-14)17-8-4-5-9-18(17)21(27)23-22-20(26)15-10-12-16(13-11-15)24(28)29/h1-13H,(H,22,26)(H,23,27) |
InChI Key |
BZGWVDBRBJKNCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Yloxy)phosphoryl)amino]propanoate](/img/structure/B14799620.png)


![ethyl (3E)-3-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}-2-(propan-2-yl)butanoate](/img/structure/B14799639.png)

![4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one](/img/structure/B14799645.png)






![methyl (2S)-2-[(thietan-3-yl)amino]propanoate](/img/structure/B14799681.png)
![2-[3,5-dihydroxy-2-[[(9R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14799688.png)
